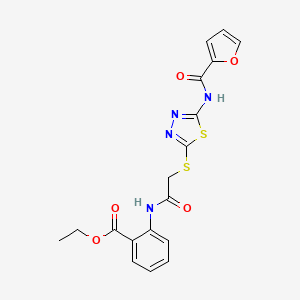

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5S2/c1-2-26-16(25)11-6-3-4-7-12(11)19-14(23)10-28-18-22-21-17(29-18)20-15(24)13-8-5-9-27-13/h3-9H,2,10H2,1H3,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBCZFQLZCHMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be accomplished through a multi-step synthetic route:

Formation of Furan-2-carboxylic acid derivative: : The starting material, furan-2-carboxylic acid, is reacted with thionyl chloride to form the corresponding acid chloride.

Synthesis of 1,3,4-Thiadiazole Derivative: : The acid chloride is then reacted with 1,3,4-thiadiazole-2-thiol in the presence of a base to yield the thiadiazole derivative.

Coupling with Ethyl 2-aminoacetate: : The thiadiazole derivative undergoes nucleophilic substitution with ethyl 2-aminoacetate to form the final compound, Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.

Industrial Production Methods: Scaling up the production involves optimizing reaction conditions such as temperature, solvent, and catalyst selection. Continuous flow reactors and automated synthesis platforms can enhance yield and purity, ensuring cost-effective industrial production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: : The furan ring can be oxidized to form corresponding furanones under suitable conditions.

Reduction: : The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: : The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Hydrolysis Conditions: : Acidic conditions (HCl, H2SO4), Basic conditions (NaOH, KOH)

Oxidation: : Furanones, hydroxylated derivatives

Reduction: : Amines, hydroxylamines

Substitution: : Carboxylic acids, hydroxybenzoates

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with thiadiazole and furan structures exhibit promising antimicrobial properties. Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has been investigated for its efficacy against various bacterial and fungal strains.

2. Anticancer Properties

The compound has shown potential anticancer activity in several studies. For instance:

- Cytotoxicity Assays: In vitro studies have evaluated the cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). One study reported an IC50 value of 19.5 μM against SKOV-3 cells, indicating significant cytotoxicity .

- Mechanism of Action: The mechanism involves apoptosis induction in cancer cells, as demonstrated by acridine orange/ethidium bromide staining assays that confirmed programmed cell death .

Biological Studies

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is utilized in biological studies to explore its interactions with various molecular targets:

1. Enzyme Inhibition

The compound's furan ring can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction is crucial for understanding how such compounds can modulate biological pathways.

2. Receptor Binding Studies

Research has also focused on how this compound binds to specific receptors, which may lead to therapeutic applications in treating diseases where these receptors play a critical role.

Industrial Applications

Beyond medicinal chemistry, the compound may serve as an intermediate in the synthesis of other biologically active compounds. Its unique structure allows for further chemical modifications that can enhance its pharmacological properties.

Case Studies

Several case studies highlight the compound's potential:

- Cytotoxicity Study: A recent study evaluated the cytotoxic effects of thiadiazole derivatives on various human cell lines. The findings indicated that modifications to the thiadiazole ring significantly influenced anticancer activity .

- Structure–Activity Relationship (SAR): Investigations into SAR revealed that introducing electron-withdrawing groups enhanced cytotoxicity in certain derivatives . This information is crucial for designing more effective anticancer agents.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects involves the interaction with various biological targets, such as enzymes and receptors. The thiadiazole ring is known for its affinity towards enzymes, potentially inhibiting their activity through coordination with metal ions in the active site.

Pathways Involved: The compound may interfere with metabolic pathways, including those involved in the synthesis of nucleic acids and proteins, by binding to key enzymes and altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound shares structural similarities with several derivatives of 1,3,4-thiadiazole and benzoate esters. Key analogues include:

- Key Observations :

- The target compound’s furan-2-carboxamido group distinguishes it from analogues with phenyl (e.g., 4-methoxybenzamido in compound 44) or alkyl substituents (e.g., tert-butyl ureido in ). Furan’s electron-rich nature may alter electronic properties and solubility compared to bulkier or electron-withdrawing groups.

- Melting points and yields for thiadiazole derivatives vary widely; for example, benzylsulfanyl-substituted compounds (e.g., ) exhibit higher yields (87%) compared to methoxy-substituted analogues (72–88% in ).

Antifungal Activity

- Compounds with 1,3,4-thiadiazole cores linked to heterocycles (e.g., oxadiazoles, thiazoles) demonstrate antifungal activity by inhibiting ergosterol biosynthesis in Candida species . For example, derivatives in showed MIC values of 4–32 µg/mL against C. albicans.

Anticancer Activity

- Thiadiazole derivatives with benzoate esters, such as compound 44, were screened against A549 (lung), HEPG2 (liver), and MCF7 (breast) cancer cells but showed low activity (<10% cytotoxicity) .

- Target Compound’s Potential: The acetamido benzoate moiety may improve cell permeability compared to simpler esters, but the furan substituent’s role requires further investigation.

Key Structural and Functional Differences

Biological Activity

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS Number: 893351-33-2) is a complex compound that incorporates a furan ring, a thiadiazole structure, and an acetamido group. This unique configuration suggests potential biological activities that merit detailed exploration. The compound's molecular formula is , with a molecular weight of 370.4 g/mol .

The compound exhibits notable chemical reactivity due to its structural components. The presence of the furan and thiadiazole rings contributes to its unique electronic properties, which may influence its biological interactions .

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, related compounds have shown significant inhibitory effects against various human tumor cell lines such as SKOV-3 (ovarian cancer), HL-60 (leukemia), and MOLT-4 (T-cell leukemia). One derivative, ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, demonstrated an IC50 value of 19.5 µM against SKOV-3 cells, indicating strong cytotoxic activity likely mediated through apoptosis .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exhibited activity against pathogens such as Staphylococcus aureus and Candida albicans. In vitro studies confirmed that these compounds could inhibit microbial growth effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Variations in substituents on the thiadiazole ring significantly influence their pharmacological profiles. For instance:

- Amide Substituents : The introduction of different amide groups has been linked to enhanced antitumor activity.

- Furan Ring Influence : The furan moiety appears to play a critical role in modulating the electronic properties of the compound, which can affect binding affinity to biological targets.

Case Studies

- Anticancer Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer effects using MTT assays across multiple cancer cell lines. Results indicated that compounds with specific benzamide groups exhibited superior antiproliferative activities compared to others .

- Antimicrobial Testing : In another investigation, derivatives were tested against common pathogens using disk diffusion methods. Compounds showed varying degrees of inhibition against E. coli, S. aureus, and C. albicans, demonstrating the potential for therapeutic applications in infectious diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 370.4 g/mol |

| Antitumor IC50 (SKOV-3) | 19.5 µM |

| Antimicrobial Activity | Effective against S. aureus, C. albicans |

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides or thiourea derivatives under acidic conditions.

- Step 2: Functionalization of the thiadiazole ring with furan-2-carboxamide via nucleophilic substitution or coupling reactions.

- Step 3: Introduction of the thioacetamido-benzoate moiety through alkylation or acylation reactions. Reaction progress is monitored using thin-layer chromatography (TLC) with solvent systems like ethyl acetate/hexane (1:1) . Final purification may involve recrystallization or column chromatography. Structural validation uses FT-IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons at δ 7.0–8.5 ppm), and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. How is the compound characterized spectroscopically?

Key methods include:

- ¹H-NMR: Identifies aromatic protons (δ 7.0–8.5 ppm), methyl/methylene groups (δ 1.2–4.5 ppm), and amide NH protons (δ 9.0–10.5 ppm). For example, the ethyl ester group shows a triplet at δ 1.3 ppm (CH₃) and a quartet at δ 4.2 ppm (CH₂) .

- FT-IR: Confirms carbonyl groups (amide I band ~1650 cm⁻¹, ester C=O ~1730 cm⁻¹) and thioether linkages (C-S stretch ~650 cm⁻¹) .

- Elemental Analysis: Validates stoichiometry (e.g., C: 45.2%, H: 3.8%, N: 14.5%, S: 16.5% for C₁₈H₁₆N₄O₅S₂) .

Q. What biological activities are associated with structurally similar 1,3,4-thiadiazole derivatives?

Analogous compounds exhibit:

- Antimicrobial Activity: Thiadiazole derivatives linked to benzoate esters show inhibition against Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) .

- Enzyme Inhibition: Compounds like BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) target glutaminase, a metabolic enzyme in cancer cells .

- Anticancer Potential: Derivatives with furan or pyridinyl substituents demonstrate cytotoxicity via apoptosis induction (IC₅₀ = 10–50 µM in HeLa cells) .

Advanced Research Questions

Q. How can reaction yields be optimized during thiadiazole ring formation?

Critical factors include:

- Catalyst Selection: Use iodine and triethylamine in DMF to promote cyclization, achieving yields >90% .

- Temperature Control: Reflux in acetonitrile (1–3 min) minimizes side reactions .

- Precursor Purity: Ensure N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides are >95% pure via recrystallization .

Q. How to resolve contradictions in spectral data during structure validation?

- ¹³C-NMR DEPT: Distinguish CH₃, CH₂, and quaternary carbons. For example, the thiadiazole C-2 and C-5 carbons appear at δ 160–170 ppm .

- HSQC/HMBC: Correlate proton and carbon signals to confirm connectivity, especially for overlapping aromatic protons .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 449.08 for C₁₈H₁₆N₄O₅S₂) to rule out impurities .

Q. What experimental designs are suitable for evaluating bioactivity?

- Enzyme Inhibition Assays: Use fluorescence polarization (FP) with Alexa Fluor-488 labeled tracers to measure binding affinity (e.g., IC₅₀ values) to targets like the A2A adenosine receptor .

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (0–100 µM) and positive controls (e.g., doxorubicin) .

- Antimicrobial Testing: Follow CLSI guidelines for broth microdilution, testing against ESKAPE pathogens with ciprofloxacin as a reference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.